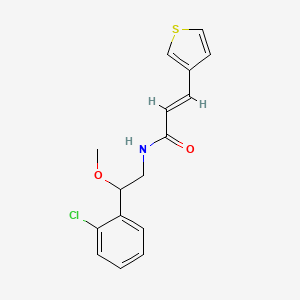

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDZWIQVCLEUMZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CSC=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2-chlorophenylacetic acid, methoxyethylamine, and thiophene-3-carboxaldehyde.

Formation of Intermediate: The 2-chlorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methoxyethylamine to form the amide intermediate.

Aldol Condensation: The amide intermediate undergoes an aldol condensation reaction with thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Substituent Diversity :

- Aromatic groups : The 2-chlorophenyl group (as in the target compound) is replaced with trifluoromethylphenyl (), hydroxyphenyl (), or methoxyphenyl () in analogs, altering lipophilicity and electronic effects.

- Heterocycles : Thiophen-3-yl is retained in some analogs (), while others use furan () or thiazole (), modulating steric and electronic profiles.

Side-Chain Modifications :

- The methoxyethyl group in the target compound contrasts with piperazine-ethoxyethyl () or phosphoryl-methyl () side chains, affecting solubility and receptor interactions.

Physicochemical Properties:

Biological Activity

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide, a compound featuring a thiophene ring and a chlorophenyl moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H16ClNO2S. Its structure includes a methoxyethyl group attached to a chlorophenyl ring and a thiophene ring, which may contribute to its biological activity.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as receptors or enzymes. The presence of the thiophene ring is particularly significant as it can influence the compound's electronic properties and binding affinity to biological targets.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives like DM497 have demonstrated pain-relieving properties in mouse models of neuropathic pain through modulation of nicotinic acetylcholine receptors (nAChRs) .

Anticancer Activity

The compound's structural analogs have been evaluated for their antiproliferative effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation in breast, colon, and lung cancer models . The mechanism often involves disruption of critical signaling pathways or induction of apoptosis in cancer cells.

Case Studies

- Antinociceptive Study : A study involving DM497, a structural analog, showed significant pain relief in mice subjected to oxaliplatin-induced neuropathic pain. The mechanism was attributed to inhibition of voltage-gated calcium channels and modulation of nAChRs .

- Antiproliferative Activity : Compounds similar to this compound were tested against various cancer cell lines. The highest antiproliferative activity was observed in compounds that effectively targeted specific cancer-related pathways .

Data Tables

| Biological Activity | Compound | Target | Effect |

|---|---|---|---|

| Antinociceptive | DM497 | nAChRs | Pain relief |

| Antiproliferative | Various | Cancer cells | Inhibition of growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.